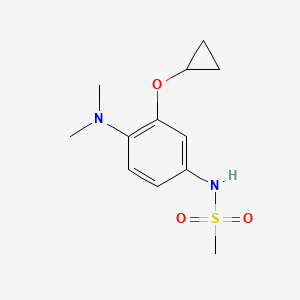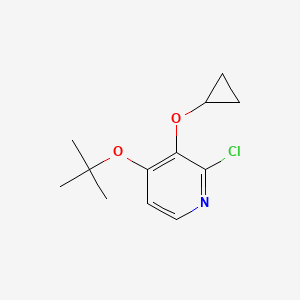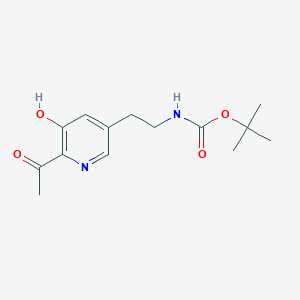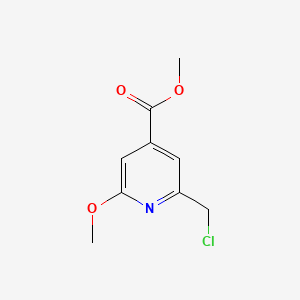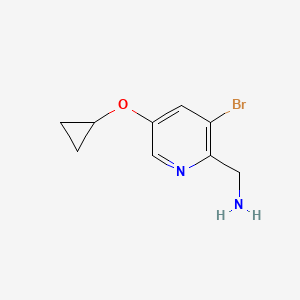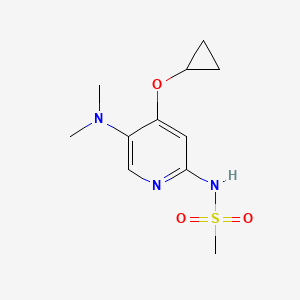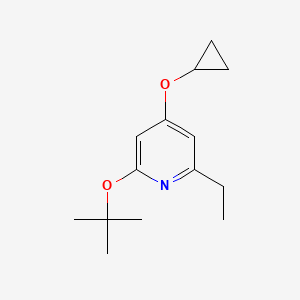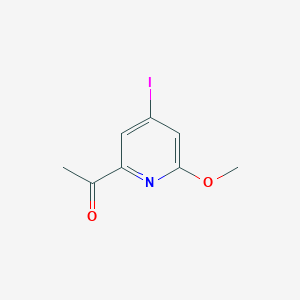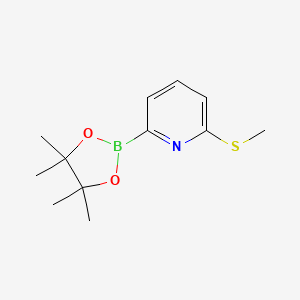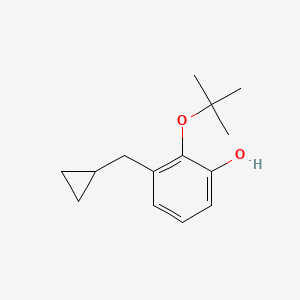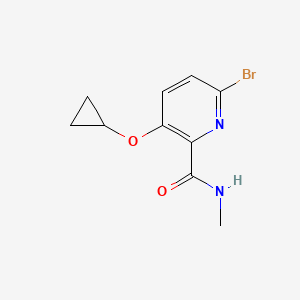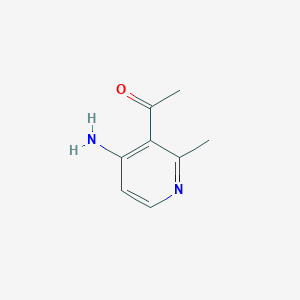
1-(4-Amino-2-methylpyridin-3-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 4th position and a methyl group at the 2nd position on the pyridine ring, along with an ethanone group attached to the 3rd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-methylpyridin-3-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and 4-nitroacetophenone.
Nitration: The 2-methylpyridine undergoes nitration to introduce a nitro group at the 4th position.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 4-amino-2-methylpyridine is then acylated with acetyl chloride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Amino-2-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Produces oxides of the original compound.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Amino-2-methylpyridin-3-YL)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence pathways related to inflammation, microbial growth, and cellular signaling.
Comparación Con Compuestos Similares
1-(3-Aminopyridin-4-yl)ethanone: Similar structure but lacks the methyl group at the 2nd position.
1-(4-Methylpyridin-3-yl)ethanone: Similar structure but lacks the amino group at the 4th position
Uniqueness: 1-(4-Amino-2-methylpyridin-3-YL)ethanone is unique due to the presence of both an amino and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(4-amino-2-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H10N2O/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3,(H2,9,10) |
Clave InChI |
SRWNLEKLIPOUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC(=C1C(=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


